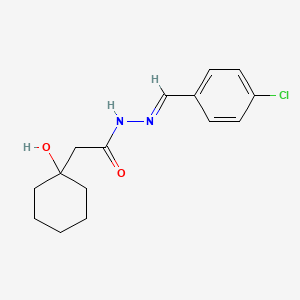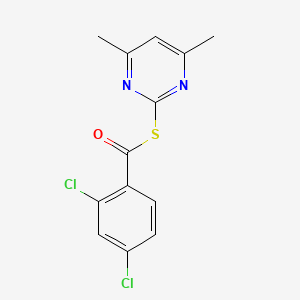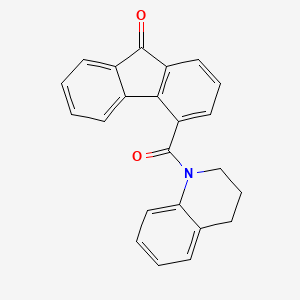![molecular formula C24H27N5O B5559357 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)
4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, also known as NAPPI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Supramolecular Assemblies and Weak Interactions
Research into supramolecular assemblies of related compounds has demonstrated the significance of weak interactions, including hydrogen bonds and aromatic stacking interactions, in the formation of molecular complexes. These studies emphasize the role of such interactions in directing the packing modes of molecular crystals, which are crucial for understanding the properties of compounds like 4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine. Investigations have shown that crystals can exhibit 3-D supramolecular networks extended by various hydrogen bonds and π⋯π stacking, which are essential for the development of functional materials and understanding their thermal stability (Pang et al., 2015).
Antibacterial and Antifungal Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. Research has produced several new derivatives with promising results against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (El-Agrody et al., 2000).
Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, closely related to the structure of interest, have been prepared as potent P2Y12 antagonists, demonstrating exceptional potency in the inhibition of platelet aggregation. These findings suggest potential applications in preventing thrombotic events, with specific compounds showing good oral bioavailability and selectivity (Parlow et al., 2009).
Development of Fluorescent Probes
Research into 1,8-naphthalimide-based compounds, which share a structural motif with this compound, has led to the synthesis of new fluorescent probes. These probes have been developed for potential applications in imaging and sensing due to their strong fluorescence, thermal stability, and good optical properties. Such compounds could be utilized in biological imaging and as sensors for detecting various environmental and biological analytes (Ren et al., 2019).
Antimicrobial and Antitumor Agents
Synthesis and evaluation of novel compounds with structures similar to this compound have shown significant antimicrobial and antitumor activities. These studies indicate the therapeutic potential of such compounds, highlighting their role in developing new treatments for infectious diseases and cancer (El Azab & Khaled, 2015).
Propriétés
IUPAC Name |
naphthalen-1-yl-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c30-23(21-10-6-8-19-7-2-3-9-20(19)21)28-17-15-27(16-18-28)22-11-12-25-24(26-22)29-13-4-1-5-14-29/h2-3,6-12H,1,4-5,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIIGQOSSWRGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)
![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)
![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)

![N-ethyl-6-methyl-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5559343.png)

